dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate
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Description
Dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a useful research compound. Its molecular formula is C16H19N5O6 and its molecular weight is 377.357. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
Research has developed innovative methods for synthesizing imidazole derivatives, which are crucial intermediates for creating purine structures. One study describes a new route to imidazoles, demonstrating their utility in synthesizing purines and certain derivatives not accessible by other methods (Edenhofer, 1975). These approaches are foundational for generating compounds like dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate, contributing significantly to the exploration of new therapeutic agents.
Potential Antitumor Activity
Another area of interest is the exploration of certain imidazole derivatives for their antitumor properties. For instance, derivatives have been identified with activity against malignant melanoma, indicating the potential of purine analogs in cancer treatment (Carter & Friedman, 1972). This research suggests that compounds with similar structural features might offer new avenues for developing anticancer therapies.
Antiviral and Anticonvulsant Properties
Imidazo and purine derivatives are also studied for their antiviral and anticonvulsant activities. Certain imidazo[1,2-a]-s-triazine nucleosides and their analogs show moderate activity against various viruses, hinting at the potential for developing new antiviral drugs (Kim et al., 1978). Similarly, compounds with purine-2,4-dione and purine-2,4,8-trione cores have been synthesized and shown to possess antidepressant and anxiolytic-like activity, demonstrating the therapeutic versatility of purine analogs (Zagórska et al., 2015).
Mechanisms of Action and Reactivity
Studies have also delved into the mechanisms of action of purine analogs, including their role in inhibiting lipid peroxidation, which could have implications for developing antioxidants (Nishida, 1991). Furthermore, the reactivity and spectroscopic characterization of imidazole derivatives provide valuable insights into designing compounds with specific biological activities (Hossain et al., 2018).
properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6/c1-8-9(2)21-12-13(17-15(21)19(8)6-10(22)26-4)18(3)16(25)20(14(12)24)7-11(23)27-5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURYZZYLKYUYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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